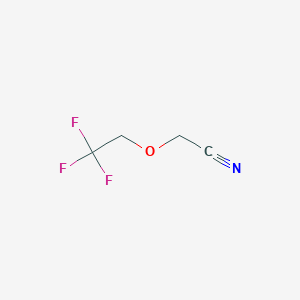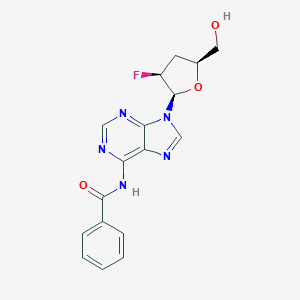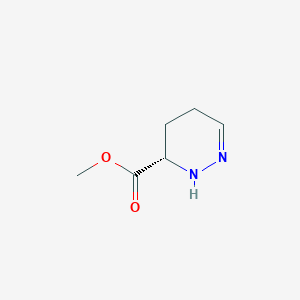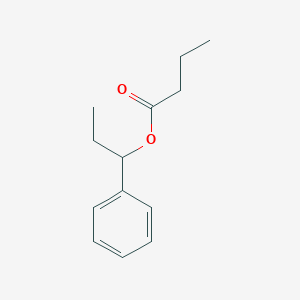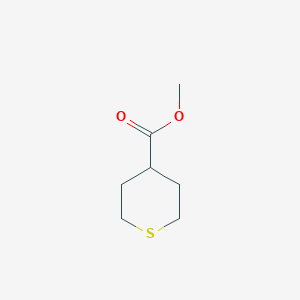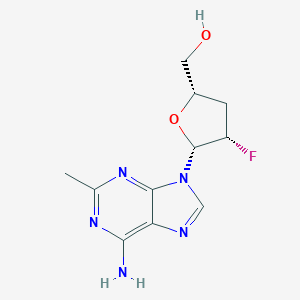
Peptide nucleic acid, T10-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide nucleic acid (PNA) is a synthetic DNA analogue that has been widely used in scientific research due to its unique properties. T10-lysine is a type of PNA that has a 10-mer lysine tail attached to its N-terminus, which enhances its solubility and cellular uptake. In
科学的研究の応用
T10-lysine Peptide nucleic acid, T10-lysine has been used in various scientific research applications, including gene editing, antisense therapy, and biosensing. It can bind to DNA or RNA with high affinity and specificity, and form stable duplexes or triplexes. This allows for the selective recognition and manipulation of specific nucleic acid sequences. T10-lysine Peptide nucleic acid, T10-lysine can also be conjugated to other molecules, such as fluorophores or nanoparticles, for imaging or delivery purposes.
作用機序
The mechanism of action of T10-lysine Peptide nucleic acid, T10-lysine involves the hybridization with complementary nucleic acid sequences. The lysine tail enhances the cellular uptake of Peptide nucleic acid, T10-lysine by promoting endosomal escape and nuclear localization. Once inside the cell, Peptide nucleic acid, T10-lysine can bind to its target sequence and interfere with gene expression or function. This can be achieved by blocking transcription, translation, or splicing, or by inducing cleavage or recombination of DNA or RNA.
Biochemical and Physiological Effects
T10-lysine Peptide nucleic acid, T10-lysine has been shown to have minimal off-target effects and toxicity in vitro and in vivo. It can penetrate various cell types and tissues, including cancer cells and brain tissue. It can also cross the blood-brain barrier and target specific neurons or glia. T10-lysine Peptide nucleic acid, T10-lysine can modulate gene expression or function in a reversible and dose-dependent manner. This makes it a valuable tool for studying gene regulation, disease mechanisms, and drug discovery.
実験室実験の利点と制限
The advantages of using T10-lysine Peptide nucleic acid, T10-lysine in lab experiments include its high specificity, stability, and versatility. It can be designed to target any nucleic acid sequence, and modified to enhance its properties or conjugate to other molecules. It can also be used in various techniques, such as PCR, microarray, or fluorescence in situ hybridization (FISH). The limitations of using T10-lysine Peptide nucleic acid, T10-lysine in lab experiments include its cost, complexity, and delivery efficiency. It requires specialized equipment and expertise for synthesis, purification, and characterization. It also requires optimization of the delivery method for different cell types and tissues.
将来の方向性
The future directions of T10-lysine Peptide nucleic acid, T10-lysine research include the development of new applications and modifications. It can be used in combination with other technologies, such as CRISPR/Cas9 or RNA interference (RNAi), for more precise and efficient gene editing or silencing. It can also be used in biosensing or diagnostic assays for the detection of specific nucleic acid sequences. The modifications of T10-lysine Peptide nucleic acid, T10-lysine can include the introduction of unnatural bases or linkages, or the conjugation to other functional groups for specific purposes.
合成法
The synthesis of T10-lysine Peptide nucleic acid, T10-lysine involves solid-phase peptide synthesis (SPPS) and Fmoc chemistry. The Peptide nucleic acid, T10-lysine monomers are coupled to a resin support and elongated stepwise, followed by deprotection and cleavage from the resin. The lysine tail is then attached to the N-terminus of the Peptide nucleic acid, T10-lysine using N-hydroxysuccinimide (NHS) ester chemistry. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
特性
CAS番号 |
139166-85-1 |
|---|---|
製品名 |
Peptide nucleic acid, T10-lysine |
分子式 |
C116H155N43O41 |
分子量 |
2807.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-aminoethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C116H155N43O41/c1-65-35-150(107(191)130-97(65)181)55-86(170)140(25-15-118)45-76(160)120-16-26-141(87(171)56-151-36-66(2)98(182)131-108(151)192)46-77(161)121-17-27-142(88(172)57-152-37-67(3)99(183)132-109(152)193)47-78(162)122-18-28-143(89(173)58-153-38-68(4)100(184)133-110(153)194)48-79(163)123-19-29-144(90(174)59-154-39-69(5)101(185)134-111(154)195)49-80(164)124-20-30-145(91(175)60-155-40-70(6)102(186)135-112(155)196)50-81(165)125-21-31-146(92(176)61-156-41-71(7)103(187)136-113(156)197)51-82(166)126-22-32-147(93(177)62-157-42-72(8)104(188)137-114(157)198)52-83(167)127-23-33-148(94(178)63-158-43-73(9)105(189)138-115(158)199)53-84(168)128-24-34-149(54-85(169)129-75(96(119)180)13-11-12-14-117)95(179)64-159-44-74(10)106(190)139-116(159)200/h35-44,75H,11-34,45-64,117-118H2,1-10H3,(H2,119,180)(H,120,160)(H,121,161)(H,122,162)(H,123,163)(H,124,164)(H,125,165)(H,126,166)(H,127,167)(H,128,168)(H,129,169)(H,130,181,191)(H,131,182,192)(H,132,183,193)(H,133,184,194)(H,134,185,195)(H,135,186,196)(H,136,187,197)(H,137,188,198)(H,138,189,199)(H,139,190,200)/t75-/m0/s1 |
InChIキー |
LRSFXPLKCFQBGL-AREVDUJESA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |
SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |
その他のCAS番号 |
139166-85-1 |
同義語 |
peptide nucleic acid, T10-lysine PNA H-T(10)-Lys(NH2) PNA T10Lys T10Lys |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



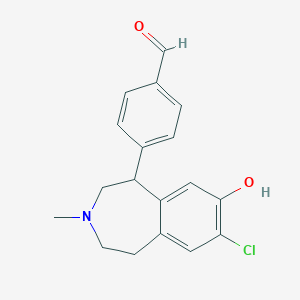
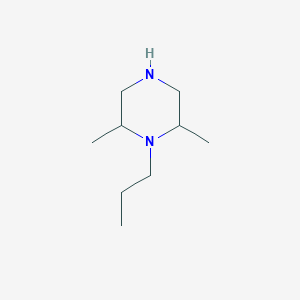
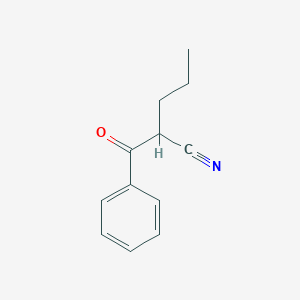
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)

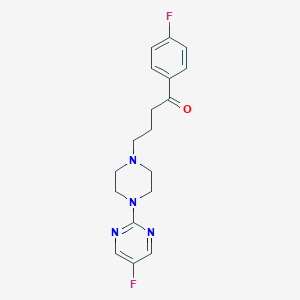
![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)
